N-Acetyl Sitagliptin

Vue d'ensemble

Description

N-Acetyl Sitagliptin is an impurity of Sitagliptin . Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes . It helps to control blood sugar levels by increasing substances in the body that make the pancreas release more insulin .

Synthesis Analysis

The synthesis of Sitagliptin involves various methods including spectroscopic and chromatographic techniques . A biocatalytic cascade has been developed to synthesize the Sitagliptin intermediate by fusing two different transaminases to regenerate the amino donor .Molecular Structure Analysis

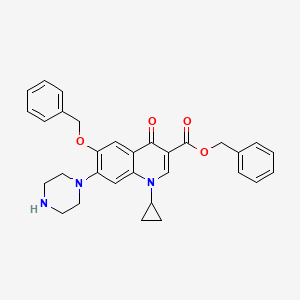

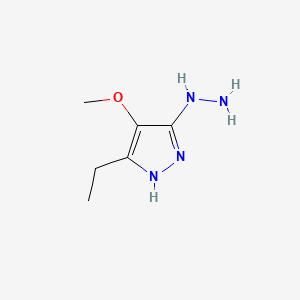

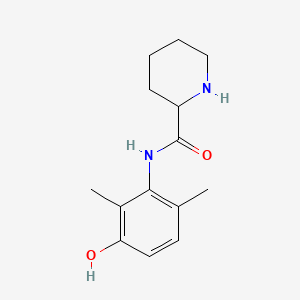

N-Acetyl Sitagliptin contains total 50 bond(s); 33 non-H bond(s), 13 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 tertiary amide(s) (aliphatic) .Chemical Reactions Analysis

Sitagliptin undergoes various chemical reactions. Many spectroscopic methods like derivative techniques, chromogenic techniques were used for its analysis . A biocatalytic cascade was developed for the synthesis of the Sitagliptin intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of Sitagliptin have been analyzed using various methods including spectroscopic and chromatographic techniques .Applications De Recherche Scientifique

Treatment of Type 2 Diabetes

Sitagliptin is a potent oral hypoglycemic drug used for treating type 2 diabetes mellitus . It helps to control high blood sugar levels in patients with type 2 diabetes, improving the body’s ability to respond to insulin .

Drug Delivery System

Researchers have developed an effective delivery system of Sitagliptin using optimized mucoadhesive nanoparticles . This system improves the benefits of Sitagliptin in patients by extending its retention time up to 12 hours in the gastrointestinal tract .

Cardiovascular Outcomes

Studies have been conducted to determine the effect of Sitagliptin on cardiovascular outcomes in patients with type 2 diabetes and cardiovascular disease . The results suggest that adding Sitagliptin to usual care did not appear to increase the risk of major adverse cardiovascular events .

DPP-4 Inhibition

Sitagliptin is a DPP-4 inhibitor and has been extensively studied in clinical trials to investigate the molecular interaction with Sitagliptin and the type 2 diabetes enzyme (DPP-4) .

Analytical Estimation

Various analytical procedures are available for the estimation of Sitagliptin, including electrochemical methods, UV/VIS- spectrophotometric methods, HPLC/LC-MS, GC-MS, CE/CE-MS . These methods help in the determination of Sitagliptin phosphate in plasma and urine of humans, rats, and dogs .

Nanotechnology and Applied Nanosciences

The development of Sitagliptin nanoparticles has opened up new avenues in the field of nanotechnology and applied nanosciences . The nanoparticles have excellent bioadhesion properties and follow the Korsmeyer-Peppas model for drug release .

Mécanisme D'action

Target of Action

N-Acetyl Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key player in glucose homeostasis, as it is responsible for the inactivation of incretins like GLP-1 and GIP . Incretins are hormones that stimulate insulin secretion in response to meals . Additionally, recent studies suggest that Sitagliptin may also target the angiotensin-converting enzyme 2 (ACE2) .

Mode of Action

Sitagliptin acts as a competitive, reversible, fast, and tight binding inhibitor of DPP-4 . By inhibiting DPP-4, Sitagliptin slows the inactivation of incretins, leading to glucose-dependent increases in insulin and decreases in glucagon, thereby improving control of blood sugar . When targeting ACE2, Sitagliptin may have a role in modulating the ACE2/Ang-(1-7)/Mas receptor (MasR) axis .

Biochemical Pathways

Sitagliptin affects several biochemical pathways. Primarily, it impacts the incretin pathway by preventing the degradation of incretins, thus enhancing their insulinotropic effects . It also influences the ACE2/Ang-(1-7)/MasR axis , which is implicated in various physiological processes . Furthermore, Sitagliptin has been found to inhibit protein kinase C-γ and affect the long-term potentiation pathway , which could have implications in conditions like epilepsy .

Pharmacokinetics

Sitagliptin exhibits good pharmacokinetic properties. It has a bioavailability of 87% and is primarily metabolized in the liver by CYP3A4 and CYP2C8 enzymes . It has an elimination half-life of 8 to 14 hours , and about 80% of the drug is excreted via the kidneys . These properties contribute to its efficacy and tolerability in patients.

Result of Action

The primary result of Sitagliptin’s action is the improvement of glycemic control in patients with type 2 diabetes mellitus . It leads to glucose-dependent increases in insulin and decreases in glucagon, thereby controlling blood sugar levels . In addition, Sitagliptin has been found to have anti-inflammatory and antioxidant effects , which could potentially benefit conditions like severe acute pancreatitis-related acute lung injury .

Action Environment

The action of Sitagliptin can be influenced by various environmental factors. For instance, the presence of food can affect its metabolism . Moreover, the drug’s efficacy and safety can be influenced by patient-specific factors such as age, renal function, and the presence of other medical conditions . Therefore, the action environment plays a crucial role in the drug’s overall effect.

Safety and Hazards

Orientations Futures

Propriétés

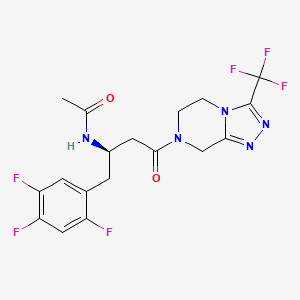

IUPAC Name |

N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F6N5O2/c1-9(30)25-11(4-10-5-13(20)14(21)7-12(10)19)6-16(31)28-2-3-29-15(8-28)26-27-17(29)18(22,23)24/h5,7,11H,2-4,6,8H2,1H3,(H,25,30)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFMQPHTQKCJPI-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)N2CCN3C(=NN=C3C(F)(F)F)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F6N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

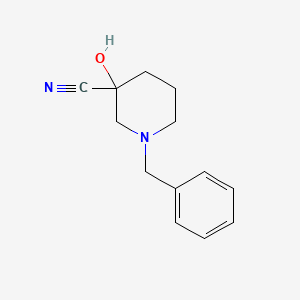

![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)